(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13(14(19)18(4)5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYYJRSKGKZXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Phenyl Ethylamine Synthesis: : The starting material, phenyl ethylamine, is synthesized through the reduction of phenyl acetonitrile.
Carbamic Acid Formation: : Phenyl ethylamine is then reacted with dimethylcarbamoyl chloride to form the corresponding carbamic acid derivative.
Esterification: : The carbamic acid derivative undergoes esterification with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
(1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenyl carboxylic acids.
Reduction: : The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form amines.
Substitution: : The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like hydroxide ions (OH-) and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenyl carboxylic acids.
Reduction: : Dimethylcarbamoyl amines.
Substitution: : Various substituted carbamic acids and esters.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Complexity vs. Simplicity: The target compound is less complex than the multi-carbamoyl analog in but more elaborate than simpler analogs like the amino-benzyl derivative .
- Halogenation: Bromine substitution in increases molecular weight and lipophilicity compared to the non-halogenated target compound .
Key Observations :
- Enzyme Inhibition : The compound in demonstrates presenilin-dependent suppression of amyloid beta production, highlighting the role of carbamate groups in aspartyl protease inhibition .
- Physostigmine-like Activity : Dimethylcarbamoyl groups (as in the target compound) correlate with strong activity in carbamic esters, as seen in .
- Targeting Potential: Brominated analogs () may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .
Physicochemical Properties
| Compound Name | Solubility (Predicted) | Stability Notes | Key Influencing Factors |
|---|---|---|---|
| (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester | Moderate | Stable under basic conditions | tert-butyl group enhances steric protection |
| {1S-Benzyl-4R-[...]carbamic acid tert-butyl ester | Low | Susceptible to enzymatic hydrolysis | Multiple carbamoyl groups increase metabolic lability |
| (2-Amino-benzyl)-carbamic acid tert-butyl ester | High | Reactive amino group may oxidize | Amino group introduces polarity |
| (R)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester | Low | Halogenation reduces aqueous solubility | Bromine increases hydrophobicity |
Key Observations :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-Dimethylcarbamoyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Boc protection : Reaction of the amine group with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under reflux, catalyzed by DMAP (4-dimethylaminopyridine) .
- Reductive amination : Use of NaBH₄ for selective reduction of ketones to secondary alcohols, followed by carbamoylation with dimethylcarbamoyl chloride .
- Purification : Flash silica gel chromatography with hexane/ethyl acetate gradients (e.g., 9:1 ratio) to isolate intermediates .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group .
- Handling : Avoid acidic conditions (pH < 5), which cleave the Boc group. Use neutral buffers in biological assays .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., δ ~1.5 ppm for tert-butyl protons) .
- HRMS : High-resolution mass spectrometry for exact mass verification (e.g., [M+Na]+ adducts) .
- IR spectroscopy : Peaks at ~1727 cm⁻¹ (C=O stretch of carbamate) and ~1524 cm⁻¹ (N-H bend) .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in the synthesis of this compound?
- Methodological Answer :
- Enzymatic kinetic resolution : Use immobilized lipases (e.g., CAL-B/Novozym®435) with vinyl acetate in hexane at 40°C to resolve racemic mixtures. This method achieves >99% enantiomeric excess (ee) for (S)- or (R)-enantiomers .
- Chiral HPLC : Employ columns like Chiralpak® IA with hexane/isopropanol gradients for analytical validation .
Q. What mechanistic insights explain the reactivity of the dimethylcarbamoyl group in cross-coupling reactions?
- Methodological Answer :
- Electrophilic reactivity : The carbamoyl group acts as an electron-withdrawing substituent, directing electrophilic aromatic substitution (e.g., bromination at the para position) .
- Buchwald-Hartwig amination : Use Pd(dba)₂/Xantphos catalysts for C–N bond formation, leveraging the tert-butyl carbamate as a directing/protecting group .
Q. How does this compound interact with biological targets in enzyme inhibition studies?
- Methodological Answer :
- Fluorescence polarization assays : Measure binding affinity to kinases or proteases by tagging the compound with fluorophores (e.g., FITC) .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with His⁵⁷ in trypsin-like proteases) .
Q. What computational strategies predict the compound’s metabolic pathways?
- Methodological Answer :
- In silico metabolism : Apply software like ADMET Predictor™ or MetaSite to simulate Phase I/II metabolism. Key predictions include:
- Oxidation : CYP3A4-mediated hydroxylation at the phenyl ring .
- Glucuronidation : Conjugation of the carbamic acid group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
